molecular formula C18H28O8 B13449778 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate

Cat. No.: B13449778
M. Wt: 372.4 g/mol
InChI Key: JKTQWFUVBTYQFD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate is a cyclopentane-derived ester featuring four ethyl carboxylate groups and a methyl substituent at the 3-position. This compound belongs to the class of polycarboxylate esters, which are notable for their applications in organic synthesis, polymer chemistry, and as intermediates in pharmaceutical manufacturing. The cyclopentane core introduces moderate ring strain compared to smaller cycloalkanes (e.g., cyclopropane), while the tetraethyl ester groups enhance solubility in organic solvents and reduce volatility relative to methyl esters. Limited direct experimental data are available for this compound, but its properties can be inferred from structurally analogous tetracarboxylates described in the literature .

Properties

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

IUPAC Name

tetraethyl 3-methylcyclopentane-1,1,2,2-tetracarboxylate

InChI

InChI=1S/C18H28O8/c1-6-23-13(19)17(14(20)24-7-2)11-10-12(5)18(17,15(21)25-8-3)16(22)26-9-4/h12H,6-11H2,1-5H3

InChI Key

JKTQWFUVBTYQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1(C(=O)OCC)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate typically involves the esterification of 3-methyl-1,1,2,2-cyclopentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid+4C2H5OHH2SO41,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate+4H2O\text{3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid} + 4 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 4 \text{H}_2\text{O} 3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid+4C2​H5​OHH2​SO4​​1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate+4H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester groups.

    Reduction: LiAlH4 in anhydrous ether is commonly used for the reduction of ester groups.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products

    Hydrolysis: 3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid.

    Reduction: 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetraol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate depends on its interaction with specific molecular targets. The ester groups can undergo hydrolysis or other chemical transformations, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate with structurally related tetracarboxylate esters, focusing on core structure, substituents, ester groups, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Ester Groups Molecular Formula Key Properties
Target Compound Cyclopentane 3-Methyl Tetraethyl C₁₈H₂₈O₈* Moderate ring strain; high solubility in nonpolar solvents; thermal stability
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate Cyclopropane 3-Phenyl Tetramethyl C₁₆H₁₆O₈ High ring strain; UV sensitivity; reactive due to strained cyclopropane core
Tetraethyl ethane-1,1,2,2-tetracarboxylate Ethane None Tetraethyl C₁₄H₂₂O₈ Saturated backbone; low reactivity; high thermal stability
Tetramethyl ethenetetracarboxylate Ethene (alkene) None Tetramethyl C₁₀H₁₂O₈ Conjugation via double bond; prone to Diels-Alder reactions

*Note: Molecular formula for the target compound is estimated based on structural analogs.

Key Differences

Core Structure and Strain

  • Cyclopentane (Target): Exhibits moderate ring strain compared to cyclopropane derivatives (e.g., ’s compound), which are highly strained and reactive . The five-membered ring enhances stability in thermal and photochemical conditions.
  • Ethane (): A fully saturated, strain-free backbone, leading to lower reactivity and higher thermal stability .
  • Ethene (): The unsaturated core enables conjugation, making it reactive in cycloaddition reactions .

In contrast, the 3-phenyl group in ’s compound enhances π-π interactions but increases photochemical sensitivity .

Ester Group Influence

  • Tetraethyl esters (target and ) exhibit higher molecular weights and boiling points compared to tetramethyl esters (). Ethyl esters also reduce volatility and improve solubility in hydrophobic matrices .

Reactivity and Applications

  • The cyclopropane derivative () is highly reactive in ring-opening reactions due to strain, making it useful in polymer cross-linking .
  • The ethenetetracarboxylate () participates in conjugation-driven reactions, such as Michael additions .
  • The target compound’s cyclopentane core and ethyl esters suggest utility in controlled-release formulations or as a plasticizer intermediate.

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